
2-(Allylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Amino-2-(naphthalen-2-yl)acetic acid” has a molecular formula of C12H11NO2 and a molecular weight of 201.22 . It is also known by other synonyms such as “2-AMINO-2-NAPHTHYLACETIC ACID” and "AMINO-NAPHTHALEN-2-YL-ACETIC ACID" .
Synthesis Analysis
While specific synthesis methods for “2-(Allylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid” were not found, a related compound, “2-(naphthalen-2-ylamino)propanoic acid”, has been synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(naphthalen-2-yl)acetic acid” consists of a naphthalene ring attached to an acetic acid moiety with an amino group .
Physical and Chemical Properties Analysis
The compound “2-Amino-2-(naphthalen-2-yl)acetic acid” has a predicted boiling point of 398.0±30.0 °C and a predicted density of 1.294±0.06 g/cm3 . It should be stored in a dry room at room temperature .
Aplicaciones Científicas De Investigación
Fluorescent Probes in Alzheimer’s Disease Research
A fluorescent probe synthesized from derivatives similar to 2-(Allylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid was utilized to bind with Aβ(1–40) aggregates, showing high binding affinities. This makes it a powerful tool for molecular diagnosis in Alzheimer’s disease research (Fa et al., 2015).
Fluorescent Derivatisation of Amino Acids
Compounds structurally related to this compound have been employed as fluorescent derivatising agents for amino acids. The derivatives showcase strong fluorescence, beneficial for applications in biological assays (Frade et al., 2007).
Synthesis and Characterization of New Haptens
Derivatives of this compound have been synthesized and used as haptens for PAHs, highlighting their potential in creating specific antibodies for PAHs and contributing to studies involving PAHs detection (Li et al., 2011).
Propiedades
IUPAC Name |
4-(naphthalen-2-ylamino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-9-18-15(17(21)22)11-16(20)19-14-8-7-12-5-3-4-6-13(12)10-14/h2-8,10,15,18H,1,9,11H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGRYMHGYPGENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

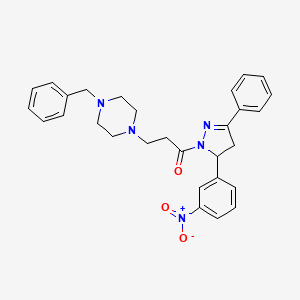
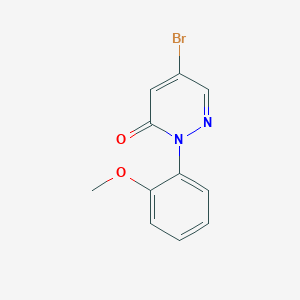

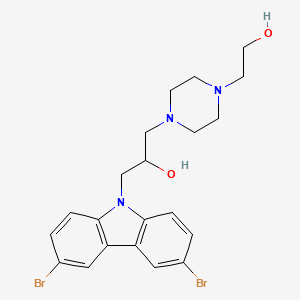
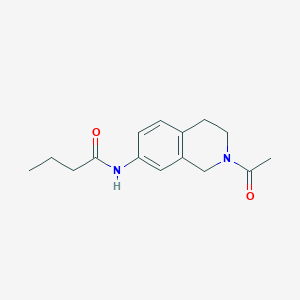
![Methyl (1S,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate](/img/structure/B3005947.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B3005949.png)

![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3005952.png)
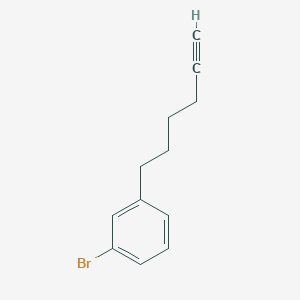
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide](/img/structure/B3005957.png)
![3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3005959.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005960.png)
